molecular formula C7H7F2NO2S B2777135 2,6-Difluoro-3-methylbenzenesulfonamide CAS No. 1548897-94-4

2,6-Difluoro-3-methylbenzenesulfonamide

Cat. No.: B2777135
CAS No.: 1548897-94-4
M. Wt: 207.19
InChI Key: JEPBOLIJKKFXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a methyl group at the 3-position. For example, methyl 2,6-difluoro-3-(propylsulfonamido)benzoate (CAS 1186223-50-6) shares structural similarities, differing primarily in the esterification of the sulfonamide group .

Properties

IUPAC Name

2,6-difluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPBOLIJKKFXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548897-94-4
Record name 2,6-difluoro-3-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with methylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of 2,6-Difluoro-3-methylbenzenesulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, which can have different functional groups replacing the fluorine atoms or the methyl group .

Scientific Research Applications

2,6-Difluoro-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their differences:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
2,6-Difluoro-3-methylbenzenesulfonamide 2-F, 6-F, 3-CH₃, SO₂NH₂ ~207.2 (estimated) Not available Hypothetical agrochemical intermediate
Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate 2-F, 6-F, 3-NHSO₂C₃H₇, COOCH₃ 293.29 1186223-50-6 Pharmaceutical intermediate
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate 3-NHSO₂C₆H₃F₂, 2-F, COOCH₃ Not reported 881677-11-8 High structural similarity (0.56) to target compound
Metsulfuron methyl ester Triazine ring, SO₂NHCO linkage 381.4 Not listed Herbicide (sulfonylurea class)

Analysis:

  • Fluorine Substitution: The presence of fluorine at the 2- and 6-positions enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This is critical in agrochemicals like metsulfuron methyl ester, where fluorine improves herbicidal activity .
  • Methyl vs.
  • Esterification Effects: Compounds like methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS 881677-11-8) exhibit reduced reactivity at the sulfonamide group due to esterification, which may limit their utility in covalent binding applications .

Functional Comparisons in Agrochemical Context

These compounds inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis . In contrast, 2,6-difluoro-3-methylbenzenesulfonamide lacks the triazine ring and urea linkage typical of sulfonylureas, suggesting divergent mechanisms of action. Its fluorine substitution may instead enhance soil persistence or target specificity.

Biological Activity

2,6-Difluoro-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. The compound is characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, which significantly influence its chemical reactivity and biological interactions. This article reviews the biological activity of 2,6-difluoro-3-methylbenzenesulfonamide, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,6-difluoro-3-methylbenzenesulfonamide is C7H7F2NO2SC_7H_7F_2NO_2S. Its structure features a sulfonamide group attached to a fluorinated aromatic ring, contributing to its unique biological properties. The positioning of the fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of 2,6-difluoro-3-methylbenzenesulfonamide primarily involves enzyme inhibition. The presence of fluorine atoms can enhance interaction with target proteins, leading to increased potency in inhibiting specific enzymes. For instance, studies have shown that similar fluorinated compounds exhibit strong hydrophobic interactions with key residues in allosteric pockets of target proteins, which may also apply to this compound .

Enzyme Inhibition Studies

Recent research has explored the inhibitory effects of various sulfonamides on human carboxylesterases (hiCE), acetylcholinesterase (hAChE), and butyrylcholinesterase (hBChE). The findings indicate that modifications in the benzene sulfonamide structure, particularly through halogenation, can lead to enhanced inhibitory potency. For example, a series of sulfonamides demonstrated Ki values ranging from 41 nM to over 1000 nM against hiCE, suggesting that 2,6-difluoro-3-methylbenzenesulfonamide may exhibit similar or improved inhibition .

Table 1: Inhibition Constants for Sulfonamide Compounds

CompoundKi (nM)
2,6-Difluoro-3-methylbenzenesulfonamideTBD
N,N'-(1,4-phenylene)bis(3,5-difluorobenzene sulfonamide)246 ± 34
N,N'-(1,4-phenylene)bis(3,4,5-trifluorobenzene sulfonamide)210 ± 33

Note: TBD indicates that specific data for 2,6-difluoro-3-methylbenzenesulfonamide is yet to be determined.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties. In studies comparing various benzamide derivatives with fluorination at specific positions (such as in the case of FtsZ inhibitors), it was found that these modifications significantly increased antibacterial activity against strains like Staphylococcus aureus. The compound's ability to inhibit bacterial cell division through targeting FtsZ suggests potential applications in developing new antibiotics .

Case Studies

In a comparative study involving molecular docking simulations and conformational analysis of similar compounds like 2,6-difluoro-3-methoxybenzamide (DFMBA), it was observed that the presence of fluorine atoms allowed for better binding affinity and stability within the target protein's active site. These findings highlight the importance of structural modifications in enhancing biological efficacy .

Potential Therapeutic Applications

Given its enzyme inhibition capabilities and antimicrobial activity, 2,6-difluoro-3-methylbenzenesulfonamide holds promise as a lead compound for drug development targeting infections caused by resistant bacterial strains. Additionally, its role in modulating enzyme activity could be explored further for therapeutic interventions in metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.